6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Description
Properties
IUPAC Name |
6-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c18-9-5-6-11-10(8-9)13(15(23)19-11)14-16(24)20(17(25)26-14)7-3-1-2-4-12(21)22/h5-6,8,24H,1-4,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGVUSHDMDBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)CCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves several steps. A typical synthetic route could involve the following stages:
Formation of the Indole Derivative: : 5-bromo-2-oxo-1,2-dihydro-3H-indole can be synthesized via bromination and subsequent oxidation of indole.
Thiazolidine Ring Formation: : The thiazolidine-2-thione ring can be formed by reacting thiourea with bromoacetyl derivatives under basic conditions.
Condensation Reaction: : The key intermediate, 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-thiazolidine, can be synthesized through a condensation reaction between the indole derivative and the thiazolidine ring in the presence of an acid catalyst.
Hexanoic Acid Chain Introduction: : The final step involves introducing the hexanoic acid chain through a nucleophilic substitution reaction with the aid of an organic base.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for maximum yield and purity. The use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization and chromatography are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to further functionalization.
Reduction: : Reduction of the thiazolidine ring can yield different structural analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines or alkoxides under mild heating conditions can facilitate substitution at the bromine site.
Major Products Formed
Oxidation: : Products include further oxidized indole derivatives.
Reduction: : Reduced thiazolidine analogs.
Substitution: : Various substituted indole-thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has found applications in several areas:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The compound's mechanism of action often involves:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors in biological systems.
Pathways Involved: : Engaging in biochemical pathways that modulate cellular processes such as apoptosis, signal transduction, and gene expression.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Indole Substitutions
- N-Alkylation (e.g., 1-Methyl or 4-Methylbenzyl) : Modulates lipophilicity and metabolic stability. For example, the 1-methyl analog (CID 1415603-57-4) may exhibit improved membrane permeability .
Acid Chain Modifications
- Hexanoic Acid vs. Shorter Chains: Longer chains (e.g., hexanoic acid in the target compound) may enhance solubility and prolong half-life compared to acetic acid derivatives (e.g., ).
Core Modifications
- Furyl vs. Indole : Compounds with bromophenyl-furyl substituents (e.g., ) show comparable antimicrobial activity but reduced planarity, suggesting indole derivatives are superior for target engagement.
Biological Activity
6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework combining indole, thiazolidine, and hexanoic acid moieties, which may contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 394.3 g/mol. The structure includes several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 380880-93-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes. For instance, the thiazolidine ring has been shown to enhance the compound's affinity for certain kinases, which are crucial in cancer cell proliferation and survival pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to the target compound. Various thiazolidine-based compounds have demonstrated significant cytotoxicity against several cancer cell lines:
-
Cytotoxicity Assays : The compound's effectiveness was evaluated using MTT assays against different cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) varied significantly depending on the specific structure and substituents present.
Compound Cell Line IC50 (µM) Thiazolidine Derivative A A431 (human epidermoid carcinoma) 1.98 Thiazolidine Derivative B U251 (human glioblastoma) 10–30 - Mechanism Insights : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins and activation of caspases.
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. Research indicates that compounds containing thiazolidine moieties can exhibit broad-spectrum antimicrobial effects:
-
Antimicrobial Testing : Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 30 µg/mL
Case Studies
Several research articles have documented case studies involving this compound or structurally related derivatives:
- Study on Thiazolidine Derivatives : A study published in MDPI evaluated a series of thiazolidine derivatives for their anticancer properties against various tumor cell lines, revealing promising results that support further investigation into their mechanisms and potential clinical applications .
- Synthesis and Biological Evaluation : Another study focused on synthesizing new thiazolidine derivatives via microwave-assisted methods, demonstrating enhanced biological activities when compared to traditional synthesis techniques .
Q & A
Q. What are the standard synthetic routes for preparing 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid?
Methodological Answer : The compound is synthesized via condensation of a 3-formylindole derivative (e.g., 5-bromo-3-formyl-1H-indole-2-carboxylic acid) with a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one). A typical protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid or DMF-ethanol mixtures .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer : Characterization employs:
- FTIR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR (¹H/¹³C): To verify Z-configuration of the exocyclic double bond and indole-thiazolidinone linkage .
- HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254–280 nm .
- Elemental Analysis : To validate stoichiometry .
Q. What pharmacological activities are associated with this compound, and how are they evaluated?
Methodological Answer : Preliminary studies on analogous thiazolidinone-indole hybrids suggest:
- Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial Activity : Tested using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Assessed via spectrophotometric assays targeting kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
Methodological Answer : Key parameters include:
- Catalyst Loading : Varying sodium acetate (0.5–2.0 equiv) to enhance cyclization efficiency .
- Solvent Systems : Testing DMF-acetic acid vs. ethanol-acetic acid mixtures to control solubility and crystallinity .
- Reaction Time : Extended reflux (up to 5 hours) may improve yields but risks side reactions (e.g., over-oxidation) .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer :
- Standardized Assay Protocols : Use consistent cell lines, incubation times, and controls to minimize variability .
- Metabolic Stability Testing : Evaluate compound degradation in serum or simulated physiological conditions using HPLC .
- Synergistic Studies : Combine with pharmacokinetic profiling (e.g., plasma protein binding assays) to correlate in vitro and in vivo results .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Methodological Answer :
- Systematic Substitution : Modify the indole (e.g., bromo vs. chloro substituents) or thiazolidinone (e.g., oxo vs. thioxo groups) and test activity .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with targets like tubulin or topoisomerases .
- QSAR Modeling : Develop models correlating electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity .
Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer :
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer :
Q. How can the mechanism of action (e.g., apoptosis induction) be rigorously investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

